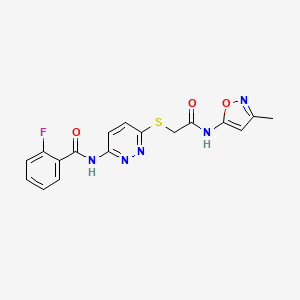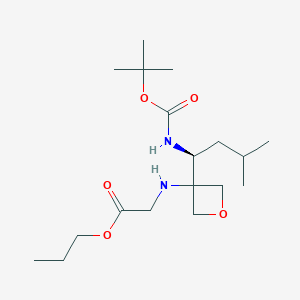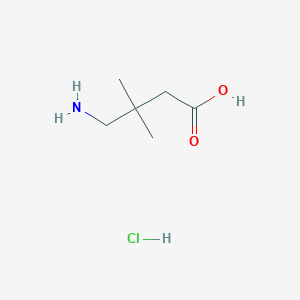
2-fluoro-N-(6-((2-((3-methylisoxazol-5-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-(6-((2-((3-methylisoxazol-5-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a useful research compound. Its molecular formula is C17H14FN5O3S and its molecular weight is 387.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Fluorinated Compounds in Medical Imaging
One significant application of fluorinated compounds is in the development of radiotracers for medical imaging, particularly positron emission tomography (PET). A study by Ohkubo et al. (2021) highlighted the automated radiosynthesis of two 18F-labeled tracers for imaging hypoxia and tau pathology in clinical applications, demonstrating the crucial role of fluorination in enhancing the diagnostic capabilities of PET imaging (Ohkubo et al., 2021).
Antimicrobial and Antitumor Applications
Fluorinated benzothiazoles have been synthesized and evaluated for their potent cytotoxic activities against certain cancer cell lines, offering a promising approach to cancer therapy (Hutchinson et al., 2001). Additionally, fluorobenzamides containing thiazole and thiazolidine have shown promising antimicrobial activities, suggesting potential applications in addressing microbial resistance (Desai et al., 2013).
Drug Discovery and Development
The fluorination of pharmaceutical compounds has been identified as a key strategy in drug discovery and development, enhancing drug properties such as potency, selectivity, and oral bioavailability. For instance, Lang et al. (1999) explored fluorine-18-labeled benzamide analogues for imaging the sigma2 receptor status of solid tumors with PET, underscoring the importance of fluorination in developing effective diagnostic tools (Lang et al., 1999).
作用機序
Target of Action
The primary target of 2-fluoro-N-(6-((2-((3-methylisoxazol-5-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is the sodium channels . Sodium channels are found in all excitable cells, including myocytes of muscle and neurons of the central and peripheral nervous system . They are primarily responsible for generating the rapid upstroke of the action potential, making them essential to the initiation and propagation of electrical signals in the nervous system .
Mode of Action
This compound acts as a sodium channel modulator . It interacts with the sodium channels, influencing their function and potentially altering the propagation of electrical signals in the nervous system .
Biochemical Pathways
The compound’s interaction with sodium channels affects the neuronal signaling pathways . Aberrant sodium channel function is thought to underlie a variety of medical disorders, including epilepsy, arrhythmia, myotonia, and pain . By modulating the function of sodium channels, this compound can potentially influence these conditions .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its modulation of sodium channels. By influencing the function of these channels, the compound can alter the propagation of electrical signals in the nervous system, potentially affecting conditions related to aberrant sodium channel function .
特性
IUPAC Name |
2-fluoro-N-[6-[2-[(3-methyl-1,2-oxazol-5-yl)amino]-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN5O3S/c1-10-8-15(26-23-10)20-14(24)9-27-16-7-6-13(21-22-16)19-17(25)11-4-2-3-5-12(11)18/h2-8H,9H2,1H3,(H,20,24)(H,19,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMPSKFNUXKRCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Bromophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2535618.png)
![N-cyclohexyl-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2535619.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-8-(tert-butyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2535622.png)
![1-[(4-methoxyphenyl)acetyl]-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B2535623.png)
![8-(4-Ethoxybenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2535624.png)

![N-allyl-4-(4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2535629.png)
![tert-butyl N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]carbamate](/img/structure/B2535630.png)



![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid](/img/structure/B2535636.png)
![ethyl 3-[[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]oxymethyl]-1-benzofuran-2-carboxylate](/img/structure/B2535638.png)